Chlorquinaldol

Overview

Description

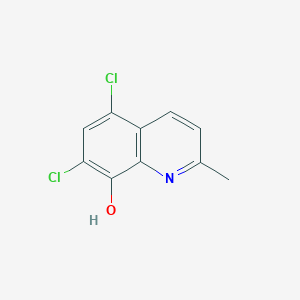

Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) is a halogenated hydroxyquinoline derivative with broad-spectrum antimicrobial and recently discovered antifibrotic properties. Its molecular formula is C₁₀H₇Cl₂NO (molecular weight: 228.07) . Primarily used as a topical agent, it inhibits bacterial, fungal, and protozoal pathogens through metal chelation and biofilm disruption . Recent studies highlight its novel role in alleviating lung fibrosis by targeting methionine synthase reductase (MTRR), a key enzyme in methionine metabolism . This compound is formulated in creams (often combined with corticosteroids like diflucortolone valerate) for skin infections, wounds, and gynecological conditions .

Preparation Methods

Historical Context and Conventional Synthesis Routes

Early methods for synthesizing Chlorquinaldol relied on direct chlorination of 8-hydroxy-2-methylquinoline using chlorine gas () or sodium hypochlorite () . These approaches faced critical limitations:

-

Toxicity and safety risks : Chlorine gas is highly corrosive and hazardous, requiring specialized infrastructure for handling.

-

Side reactions : Uncontrolled chlorination often led to di- or tri-substituted byproducts, complicating purification .

-

Low yields : Hydrochloric acid () generated during reactions dissolved the product, reducing yields to 70–80% .

A 2008 study in the Chinese Medicine Magazine highlighted these issues, noting that chlorination under light exposure further degraded product quality by promoting methyl group substitution .

Modern Chlorination Strategies Using N-Chlorosuccinimide

Reaction Mechanism and Catalyst Selection

The patent CN110143919A introduced a safer, high-yield method using N-chlorosuccinimide (NCS) as the chlorinating agent . Key steps include:

-

Substrate activation : 8-Hydroxy-2-methylquinoline reacts with NCS in dichloromethane () or chloroform () under light-protected conditions.

-

Lewis acid catalysis : Aluminum chloride () or ferric chloride () facilitates electrophilic aromatic substitution, directing chlorination to the 5- and 7-positions .

-

Temperature control : Reactions proceed at −5°C to 65°C for 6–12 hours, optimizing conversion rates while minimizing side reactions .

Critical parameters :

-

Molar ratio : 8-Hydroxy-2-methylquinoline to NCS (1:1.95–2.05) ensures stoichiometric chlorination .

-

Solvent ratio : A substrate-to-solvent mass ratio of 1:8–15 prevents premature crystallization and enhances mixing .

Purification and Yield Optimization

Post-reaction purification involves:

-

Filtration : Removal of succinimide byproducts and catalysts.

-

Solvent evaporation : Dichloromethane or chloroform is recovered for reuse, reducing waste .

-

Recrystallization : Crude product is refined using ethanol-water mixtures (2:1–20:1 mass ratio), achieving ≥99.9% purity .

Performance metrics :

| Parameter | Value |

|---|---|

| Yield | 98.2–98.8% |

| Purity (HPLC) | 99.90–99.96% |

| Solvent recovery | >95% |

Comparative Analysis of Catalytic Systems

Aluminum Chloride vs. Ferric Chloride

While both and are effective Lewis acids, demonstrates superior performance:

-

Reaction rate : Complete conversion in 6 hours at 55°C with , versus 10 hours for .

-

Byproduct formation : reduces methyl group chlorination to <0.1%, compared to 0.5% with .

Solvent Impact on Reaction Efficiency

Dichloromethane is preferred over chloroform due to:

-

Lower boiling point (40°C vs. 61°C), enabling energy-efficient distillation.

-

Higher solubility : Accommodates higher substrate concentrations without viscosity issues .

Industrial-Scale Adaptations

The patent CN113527200A outlines a scalable protocol for producing this compound in 2,000 L reactors :

-

Batch charging : 100 kg of 8-hydroxy-2-methylquinoline, 1,200 L of , and 3.36 kg of .

-

Temperature cycling : Gradual heating to 35°C over 8 hours prevents exothermic runaway.

-

Ethanol-water recrystallization : 2,240 kg of ethanol and 560 kg of water yield 98.8% pure product .

Economic and environmental benefits :

Chemical Reactions Analysis

Chlorquinaldol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form hydroquinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states.

Scientific Research Applications

Antimicrobial Properties

In Vitro Studies:

Chlorquinaldol has demonstrated significant antimicrobial activity against various bacterial strains. A study published in Frontiers in Microbiology evaluated its effectiveness against skin infection pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.016 to 0.5 mg/L for Gram-positive bacteria, indicating strong sensitivity, while Gram-negative bacteria showed higher MIC values (128 to 512 mg/L) .

Biofilm Prevention and Eradication:

this compound has shown promise in preventing and eradicating biofilms formed by antibiotic-resistant bacteria. Research has indicated that this compound is effective in disrupting biofilms of S. aureus and P. aeruginosa, which are common culprits in chronic skin infections. In comparative studies, this compound outperformed traditional antibiotics like gentamicin and fusidic acid in both preventing biofilm formation and eradicating established biofilms .

Clinical Applications

Topical Use for Skin Infections:

this compound is primarily applied topically for treating skin and wound infections. Its broad-spectrum antimicrobial activity makes it suitable for conditions where conventional antibiotics may fail due to resistance. The compound's application has been explored for various skin conditions, including atopic dermatitis and other inflammatory skin diseases .

Case Studies:

In clinical settings, this compound has been utilized alongside other treatments for complex dermatological cases. For instance, it has been combined with oral levocetirizine and topical mupirocin in managing severe cases of eczema complicated by secondary infections .

Other Therapeutic Implications

Pulmonary Applications:

Beyond dermatological uses, this compound has been investigated for its effects on lung fibrosis. A study demonstrated that this compound could inhibit the transition of fibroblasts to myofibroblasts, which is a critical step in fibrosis development. In murine models, it alleviated bleomycin-induced pulmonary fibrosis, suggesting potential applications in respiratory diseases .

Inflammation Modulation:

Research indicates that this compound may have anti-inflammatory properties as well. It inhibits the activation of the NLRP3 inflammasome, which plays a role in inflammatory responses associated with various diseases . This suggests that this compound could be beneficial not only as an antimicrobial agent but also as a modulator of inflammatory processes.

Mechanism of Action

The exact mechanism by which chlorquinaldol exerts its bactericidal effect is not fully understood. it is known that 8-hydroxyquinolines, including this compound, act as bidentate chelators of metal ions, which are critical enzyme cofactors . This chelation disrupts the function of metalloenzymes in bacteria, leading to their death . Additionally, this compound has been shown to prevent and eradicate biofilms formed by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Comparison with Similar Compounds

Chemical Class and Structural Analogues

Chlorquinaldol belongs to the 8-hydroxyquinoline family, sharing structural similarities with:

- Chloroxine (5,7-dichloro-8-hydroxyquinoline): Used for fungal infections.

- Broxyquinoline: An antiprotozoal agent.

- Hydroxychloroquine : An antimalarial repurposed for autoimmune diseases .

These compounds feature a quinoline core with halogen substitutions, enabling metal ion chelation and antimicrobial activity. This compound’s C2 methyl group distinguishes it from chloroxine, enhancing its binding specificity to targets like MTRR and histamine receptor H2 (HRH2) .

Antimicrobial Activity

This compound’s efficacy against common pathogens is compared to topical antibiotics gentamicin (aminoglycoside) and fusidic acid (protein synthesis inhibitor):

- Key Findings: this compound exhibits bactericidal activity at 2–4× MIC against staphylococci, enterococci, and streptococci, outperforming fusidic acid’s bacteriostatic effects . Against Pseudomonas aeruginosa biofilms, this compound and gentamicin show comparable efficacy, but this compound lacks resistance development . For Clostridioides difficile, this compound’s MIC₅₀ (0.125 µg/mL) matches fidaxomicin, a first-line antibiotic .

Mechanism of Action

- Antimicrobial : Chelates iron and zinc, disrupting microbial metalloenzymes and biofilm integrity .

- Antifibrotic : Binds MTRR’s Val-467 residue, activating methionine metabolism to reduce extracellular matrix deposition in lung fibroblasts .

Resistance Profile

- aureus due to mutations in fusA . Gentamicin: Resistance in >60% of Gram-negative isolates .

- Its nonspecific metal chelation mechanism minimizes selective pressure for resistance .

Data Tables

Table 1: Antifibrotic Activity of this compound vs. Hydroxyquinolines

| Compound | Target | Effect on Fibrosis | Study Model |

|---|---|---|---|

| This compound | MTRR | ↓ Collagen deposition | Bleomycin-induced mice |

| Hydroxychloroquine | TLR7/9 | Modest anti-inflammatory | Systemic sclerosis |

Table 2: HRH2 Blocking Activity

| Compound | IC₅₀ (Yeast) | Toxicity (Yeast) | cAMP Inhibition (Mammalian Cells) |

|---|---|---|---|

| This compound | 10 nM | Low (20% growth inhibition at 100 µM) | 70% at 10 µM |

| Chloroxine | 50 nM | High (50% growth inhibition at 1 µM) | 65% at 10 µM |

Biological Activity

Chlorquinaldol (CQD), a topical antimicrobial agent, has garnered attention for its diverse biological activities beyond its conventional use in treating skin infections. This article explores the compound's antimicrobial properties, potential anticancer effects, and mechanisms of action, supported by relevant data tables and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains, particularly those responsible for skin infections. A study conducted to evaluate its efficacy demonstrated the following:

- Minimum Inhibitory Concentration (MIC) : this compound showed potent activity against Gram-positive bacteria, with MIC values ranging from 0.016 to 0.5 mg/L for staphylococci. In contrast, its activity against Gram-negative bacteria was less pronounced, with 77% of isolates inhibited at concentrations ranging from 128 to 512 mg/L .

- Minimum Bactericidal Concentration (MBC) : The MBC values varied, with approximately 47% of cases showing MBC equal to or two-fold the MIC. For Enterococcus faecalis, the MBC ranged from 0.25 to 2 mg/L , indicating effective bactericidal properties at low concentrations .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Staphylococcus aureus | 0.016 - 0.5 | Varies |

| Enterococcus faecalis | 0.25 - 2 | Varies |

| Pseudomonas aeruginosa | 128 - 512 | Varies |

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent, particularly in colorectal cancer (CRC). The compound has been shown to inhibit Wnt/β-catenin signaling pathways, which are crucial in cancer progression.

- Mechanism of Action : this compound targets β-catenin and T-cell factor 4 (TCF4), disrupting their interaction and leading to reduced expression of Wnt target genes such as c-Myc and LGR5. This inhibition resulted in decreased proliferation, migration, and invasion of CRC cells in vitro and in vivo models .

- Case Study : In APCmin/+ mice, administration of this compound significantly suppressed tumor growth and expression of Wnt target genes, suggesting its potential as a therapeutic agent for CRC .

Table 2: Effects of this compound on CRC

| Parameter | Control Group | CQD Treatment |

|---|---|---|

| Tumor Growth | High | Reduced |

| c-Myc Expression | High | Decreased |

| LGR5 Expression | High | Decreased |

This compound's biological activities can be attributed to several mechanisms:

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits biofilm formation, making it effective against resistant strains like MRSA .

- Anticancer Properties : By inhibiting Wnt/β-catenin signaling, this compound reduces tumor cell stemness and aggressiveness .

- Inflammation Modulation : this compound has been shown to reduce NLRP3 inflammasome activation and mitochondrial reactive oxygen species production, which are implicated in inflammatory diseases such as psoriasis .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of chlorquinaldol against common skin pathogens?

- Methodology : Use broth microdilution assays (CLSI guidelines) with serial dilutions of this compound in Mueller-Hinton broth. For MBC, subculture aliquots from MIC wells onto agar plates after 24–48 hours of incubation. Include controls like gentamicin and fusidic acid for comparative analysis .

- Data Interpretation : MIC values for staphylococci typically range from 0.016–0.5 mg/L, while Gram-negative bacteria (e.g., P. aeruginosa) require higher concentrations (128–512 mg/L). MBC values often align with MICs, confirming bactericidal activity .

Q. How does this compound’s solubility profile influence its formulation for topical applications?

- Methodology : Test solubility in solvents like DMSO (50 mg/mL), ethanol (6 mg/mL), and aqueous buffers (e.g., PBS) using spectrophotometry. For in vitro studies, dissolve this compound in DMSO (<1% final concentration to avoid cytotoxicity) .

- Challenges : Poor aqueous solubility limits systemic absorption but enhances localized efficacy. Use lipid-based carriers (e.g., creams) to improve skin penetration .

Q. What are the primary mechanisms underlying this compound’s antimicrobial activity?

- Methodology : Conduct metal chelation assays (e.g., UV-Vis spectroscopy with Fe³⁺/Mg²⁺) and enzyme inhibition studies (e.g., RNA polymerase assays). Compare with 8-hydroxyquinoline derivatives like nitroxoline .

- Findings : this compound likely disrupts bacterial metalloenzymes (e.g., PhzE in P. aeruginosa) by sequestering Mg²⁺, impairing pyocyanin production and biofilm formation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) biofilms in chronic wound models?

- Methodology :

- In vitro: Use crystal violet assays and confocal laser scanning microscopy (CLSM) to quantify biofilm biomass and viability after treatment with sub-MIC (½–¼ MIC) and supra-MIC (2–4× MIC) this compound concentrations .

- In vivo: Apply this compound cream (0.1–0.2% w/v) to murine excisional wounds infected with MRSA. Assess healing via histopathology and cytokine profiling (e.g., IL-6, TNF-α) .

Q. What experimental approaches validate this compound’s antifibrotic activity via methionine synthase reductase (MTRR) targeting?

- Methodology :

- Target Identification: Use drug affinity responsive target stability (DARTS) assays with lung fibroblast lysates and mass spectrometry to identify MTRR as a binding partner .

- Functional Validation: Knock down MTRR in fibroblasts via siRNA and measure extracellular matrix (ECM) deposition (e.g., collagen via hydroxyproline assays). Compare with this compound-treated cells .

Q. How do researchers reconcile discrepancies in this compound’s activity between in vitro and in vivo models for chronic skin infections?

- Methodology : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling using skin microdialysis to measure this compound’s tissue penetration. Corrogate with transcriptomic analysis of biofilm-associated genes (e.g., icaADBC in S. aureus) .

- Critical Analysis : In vivo efficacy may depend on host factors (e.g., inflammatory mediators) that enhance this compound’s activity, unlike static in vitro conditions .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on this compound’s spectrum of activity against Gram-negative pathogens?

- Strategy :

- Strain Selection : Include diverse clinical isolates (e.g., carbapenem-resistant P. aeruginosa) and standardize inoculum size (1–5 × 10⁵ CFU/mL) .

- Meta-Analysis : Pool MIC data from multiple studies (e.g., Bortolin et al. 2017 vs. Bidossi et al. 2024) to identify trends in resistance patterns .

Q. What statistical methods are appropriate for analyzing time-kill kinetics of this compound?

- Approach : Use log-linear regression to calculate bactericidal rates (Δlog₁₀ CFU/mL/hour). Compare with Emax models to assess concentration-dependent effects .

Q. Tables for Key Data

Table 1 : this compound’s MIC/MBC Values Against Common Pathogens

| Pathogen | MIC Range (mg/L) | MBC Range (mg/L) | Reference |

|---|---|---|---|

| S. aureus (MSSA/MRSA) | 0.016–0.5 | 0.032–1.0 | |

| P. aeruginosa | 128–512 | 256–1024 |

Table 2 : this compound’s Antifibrotic Mechanisms

| Target | Assay Type | Key Finding | Reference |

|---|---|---|---|

| MTRR | DARTS + LC-MS/MS | Binds Val-467; ↑ SAMe synthesis | |

| Collagen I | Hydroxyproline | 50% reduction at 10 µM |

Properties

IUPAC Name |

5,7-dichloro-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXWRGISTZRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048998 | |

| Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-80-0 | |

| Record name | Chlorquinaldol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorquinaldol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorquinaldol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorquinaldol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorquinaldol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORQUINALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6VHC87LLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

108-112 | |

| Record name | Chlorquinaldol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.